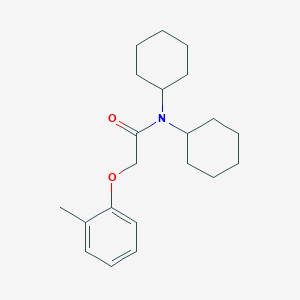
N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atom and a 2-methylphenoxy group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methylphenoxyacetic acid with N,N-dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions
Substitution: Bromine in carbon tetrachloride, room temperature
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Reduced amide derivatives
Substitution: Halogenated or nitrated phenoxy derivatives
Aplicaciones Científicas De Investigación
N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
- N,N-dicyclohexyl-2-(2-methoxyphenoxy)acetamide
- N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide
- N,N-dicyclohexyl-2-(2-nitrophenoxy)acetamide
Comparison: N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs. The methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
N,N-dicyclohexyl-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-17-10-8-9-15-20(17)24-16-21(23)22(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15,18-19H,2-7,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKSLXSNBWJEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














